molecular formula C30H26ClF3N6O2 B11416366 4-(2-chlorobenzyl)-1-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

4-(2-chlorobenzyl)-1-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Cat. No.: B11416366
M. Wt: 595.0 g/mol
InChI Key: DJAUQSDJQGHVKF-UHFFFAOYSA-N
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Description

“4-[(2-chlorophenyl)methyl]-1-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one” is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential therapeutic applications.

Properties

Molecular Formula

C30H26ClF3N6O2

Molecular Weight

595.0 g/mol

IUPAC Name

4-[(2-chlorophenyl)methyl]-1-[3-oxo-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one

InChI

InChI=1S/C30H26ClF3N6O2/c31-24-10-3-1-6-20(24)19-39-28(42)23-9-2-4-11-25(23)40-26(35-36-29(39)40)12-13-27(41)38-16-14-37(15-17-38)22-8-5-7-21(18-22)30(32,33)34/h1-11,18H,12-17,19H2

InChI Key

DJAUQSDJQGHVKF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CC6=CC=CC=C6Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-[(2-chlorophenyl)methyl]-1-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one” typically involves multi-step organic reactions. The process may start with the preparation of the triazoloquinazoline core, followed by the introduction of the chlorophenylmethyl group and the piperazinylpropyl group. Common reagents used in these reactions include chlorinating agents, reducing agents, and various catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazinyl and quinazoline moieties.

    Reduction: Reduction reactions may target the oxo group or other functional groups within the molecule.

    Substitution: Substitution reactions can occur at the chlorophenylmethyl group or other reactive sites.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.

Biology

Biologically, the compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. It could be studied for its potential effects on cellular pathways and biological processes.

Medicine

In medicine, the compound may be investigated for its therapeutic potential in treating diseases such as cancer, neurological disorders, or infectious diseases. Its ability to interact with specific molecular targets could make it a valuable lead compound in drug discovery.

Industry

Industrially, the compound could be used in the development of new materials, agrochemicals, or other specialty chemicals. Its unique properties may offer advantages in various applications.

Mechanism of Action

The mechanism of action of “4-[(2-chlorophenyl)methyl]-1-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one” would depend on its specific interactions with molecular targets. It may bind to enzymes, receptors, or other proteins, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-[(2-chlorophenyl)methyl]-1-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one: This compound itself.

    Other Triazoloquinazolines: Compounds with similar core structures but different substituents.

    Piperazine Derivatives: Compounds containing the piperazine moiety with various functional groups.

Uniqueness

The uniqueness of “4-[(2-chlorophenyl)methyl]-1-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one” lies in its specific combination of functional groups and structural features. This unique arrangement may confer distinct biological activities and chemical properties, setting it apart from other similar compounds.

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